molecular formula C15H10F2N2O2S B13578141 3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide

3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B13578141
M. Wt: 320.3 g/mol
InChI Key: WZFBMTIWOZGMMR-UHFFFAOYSA-N
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Description

3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their unique properties and significant biological activities. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity and provides unique properties to the compound .

Preparation Methods

The synthesis of 3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves several steps. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. The reaction conditions often involve the use of organometallic compounds and cyclization reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit various enzymes, leading to its antibacterial and antineoplastic activities . The exact molecular targets and pathways may vary depending on the specific application.

Comparison with Similar Compounds

3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide can be compared with other fluorinated quinolines, such as:

    Fluoroquine: Known for its antimalarial activity.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar®: An antineoplastic drug used in transplantation medicine. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and sulfonamide groups, which contribute to its distinct biological activities.

Properties

Molecular Formula

C15H10F2N2O2S

Molecular Weight

320.3 g/mol

IUPAC Name

3,5-difluoro-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C15H10F2N2O2S/c16-11-7-12(17)9-13(8-11)22(20,21)19-14-5-1-3-10-4-2-6-18-15(10)14/h1-9,19H

InChI Key

WZFBMTIWOZGMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=CC(=C3)F)F)N=CC=C2

Origin of Product

United States

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